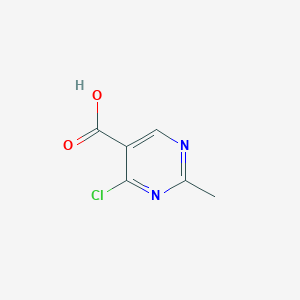

4-Chloro-2-methylpyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYWNHCFAFXDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627511 | |

| Record name | 4-Chloro-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-81-9 | |

| Record name | 4-Chloro-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-methylpyrimidine-5-carboxylic acid CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a crucial intermediate in the development of novel therapeutics.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 933702-81-9 | N/A |

| Molecular Formula | C₆H₅ClN₂O₂ | N/A |

| Molecular Weight | 172.57 g/mol | N/A |

| Melting Point | 55.0 to 59.0 °C (for 4-Chloro-2-methylpyrimidine) | [1] |

| Boiling Point | 168 °C (lit.) (for 4-Chloro-2-methylpyrimidine) | [1] |

| Solubility | Carboxylic acids with a similar number of carbon atoms are sparingly soluble in water but generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[2] | N/A |

| Appearance | Likely a white to off-white crystalline solid. | N/A |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and adaptable synthetic strategy involves the cyclocondensation of a suitable three-carbon component with acetamidine, followed by chlorination and functional group manipulation. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

Experimental Protocol: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A general method for synthesizing pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[3] This approach offers a high-yielding and direct route to pyrimidines.[3]

Step 1: Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol This key intermediate is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.[3]

Step 2: Cyclocondensation with an Amidinium Salt The prepared sodium salt is then reacted with an appropriate amidinium salt (in this case, acetamidine hydrochloride) to yield the corresponding 2-substituted pyrimidine-5-carboxylic ester.[3]

Step 3: Hydrolysis to the Carboxylic Acid The resulting ester is subsequently hydrolyzed under acidic or basic conditions to afford the final carboxylic acid product.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of various therapeutic agents. Its reactive chloro and carboxylic acid functionalities allow for diverse chemical modifications, making it a valuable building block for creating libraries of compounds for biological screening.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 play a crucial role in cancer metastasis and inflammation.[4] Consequently, CXCR4 has emerged as a significant therapeutic target.[5][6] 4-Chloro-2-methylpyrimidine is a known reagent in the preparation of (pyridylmethyl)-/(pyrimidin-4-ylmethyl)-dihydroquinolines, which act as antagonists against CXCR4.[1] The carboxylic acid derivative provides a handle for further structural modifications to optimize antagonist potency and pharmacokinetic properties.

Beta-Secretase (BACE1) Inhibitors

Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[7] Substituted aminopyrimidine derivatives have been identified as potent inhibitors of the BACE1 catalytic site.[8] The this compound scaffold can be elaborated to synthesize novel BACE1 inhibitors with improved efficacy and brain penetration.[9][10]

Logical Workflow for Drug Discovery and Development

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program targeting an enzyme like BACE1.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility in constructing libraries of potential CXCR4 antagonists and BACE1 inhibitors highlights its importance in the fields of oncology, immunology, and neurodegenerative disease research. Further exploration of its chemical reactivity and the development of efficient, scalable synthetic routes will undoubtedly continue to facilitate the discovery of novel therapeutics.

References

- 1. 4-CHLORO-2-METHYLPYRIMIDINE CAS#: 4994-86-9 [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 4-Chloro-2-methylpyrimidine-5-carboxylic acid. The systematic approach outlined below integrates data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to unequivocally confirm the molecular structure of this compound, a crucial step in the process of drug discovery and chemical synthesis.

Compound Identity and Structural Properties

Prior to detailed spectroscopic analysis, fundamental properties of the target compound are established.

The initial step in structure elucidation involves calculating the degree of unsaturation from the molecular formula. For C₆H₅ClN₂O₂, the calculation is as follows:

Degree of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2) = 6 + 1 - (5/2) - (1/2) + (2/2) = 5

A degree of unsaturation of 5 suggests the presence of a combination of rings and/or double bonds. In the context of the proposed pyrimidine structure, this corresponds to the pyrimidine ring (4 degrees of unsaturation: one ring and three double bonds) and the carbonyl group of the carboxylic acid (1 degree of unsaturation).

Spectroscopic Data Analysis

A multi-faceted spectroscopic approach is essential for unambiguous structure determination. The following sections detail the expected data from key analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural insights derived from its fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Da) | Ion | Interpretation |

| 172.00 | [M]⁺ | Molecular ion peak, corresponding to the nominal mass of the compound with the ³⁵Cl isotope. |

| 174.00 | [M+2]⁺ | Isotopic peak for the ³⁷Cl isotope. The approximate 3:1 intensity ratio of [M]⁺ to [M+2]⁺ is characteristic of a molecule containing one chlorine atom. |

| 155.00 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 127.03 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da) via decarboxylation. |

| 99.04 | [M-COOH-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | -COOH |

| 9.15 | Singlet | 1H | Pyrimidine C6-H |

| 2.75 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | -COOH |

| ~162.0 | Pyrimidine C2 |

| ~160.0 | Pyrimidine C4 |

| ~158.0 | Pyrimidine C6 |

| ~120.0 | Pyrimidine C5 |

| ~25.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300-2500 | Broad | O-H stretch | Carboxylic acid O-H[6][7] |

| ~1710 | Strong | C=O stretch | Carboxylic acid C=O (dimeric)[6][8] |

| ~1600, ~1480 | Medium | C=N and C=C stretches | Pyrimidine ring |

| ~1250 | Strong | C-O stretch | Carboxylic acid C-O |

| ~850 | Medium | C-Cl stretch | Aryl-Cl |

Logical Workflow for Structure Elucidation

The process of piecing together the structural puzzle from disparate spectroscopic data sources follows a logical progression. The following diagram illustrates this workflow.

Caption: Logical workflow for the structure elucidation process.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate 16 scans to ensure an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Protocol 2: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Spectrum Acquisition:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans at a spectral resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of percent transmittance after automatic ratioing against the collected background spectrum.

Protocol 3: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with a 50:50 mixture of methanol and water containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

-

Analysis Parameters:

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

-

Set the ESI source parameters as follows: capillary voltage at 3.5 kV, capillary temperature at 275°C, and sheath gas flow at 10 (arbitrary units).

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

-

Data Processing: Process the acquired spectra to identify the molecular ion and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Integrated Data Interpretation and Structure Confirmation

The collective body of evidence from the different spectroscopic techniques provides a compelling and self-consistent confirmation of the structure.

-

Mass Spectrometry confirms the molecular weight of 172 Da and the presence of a single chlorine atom, consistent with the formula C₆H₅ClN₂O₂.

-

IR Spectroscopy unequivocally identifies the carboxylic acid functional group through its characteristic broad O-H and strong C=O stretching absorptions. The C=N and C=C stretches support the presence of the pyrimidine ring, and the C-Cl stretch is also accounted for.

-

¹H NMR Spectroscopy reveals three distinct proton environments: the acidic proton of the carboxylic acid, a single aromatic proton on the pyrimidine ring, and a methyl group. The singlet nature of all peaks indicates a lack of adjacent proton neighbors, which is consistent with the proposed substitution pattern.

-

¹³C NMR Spectroscopy shows six unique carbon signals, matching the six carbon atoms in the molecular formula. The chemical shifts are in the expected regions for a carboxylic acid carbon, four distinct aromatic carbons within the electron-deficient pyrimidine ring, and a methyl group carbon.

The convergence of all these data points allows for the confident assignment of the structure as this compound.

Compound Characterization Workflow

The following diagram outlines a typical workflow for the characterization and quality control of a synthesized chemical entity like this compound.

Caption: General workflow for compound characterization and QC.

This technical guide has detailed the systematic process for the structure elucidation of this compound, integrating predictive data with established analytical protocols. This rigorous approach is fundamental to ensuring the identity and quality of chemical compounds in research and development.

References

- 1. This compound | C6H5ClN2O2 | CID 22674349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound | 933702-81-9 [m.chemicalbook.com]

- 4. This compound/CAS:933702-81-9-HXCHEM [hxchem.net]

- 5. 2abiotech.net [2abiotech.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-2-methylpyrimidine-5-carboxylic acid. Due to the limited availability of experimentally determined data in public literature, this guide combines computationally predicted values with detailed, generalized experimental protocols for key physicochemical assessments.

Core Physicochemical Data

The following table summarizes the available computed physicochemical properties for this compound. These values are computationally predicted and should be considered as estimates until experimentally verified.

| Property | Value | Data Type |

| Molecular Formula | C₆H₅ClN₂O₂ | --- |

| Molecular Weight | 172.57 g/mol | Computed |

| XLogP3 | 1.1 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 4 | Computed |

| Rotatable Bond Count | 1 | Computed |

| Exact Mass | 172.0039551 g/mol | Computed |

| Monoisotopic Mass | 172.0039551 g/mol | Computed |

| Topological Polar Surface Area | 63.1 Ų | Computed |

| Heavy Atom Count | 11 | Computed |

| CAS Number | 933702-81-9 | --- |

| PubChem CID | 22674349 | --- |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to solid organic acids like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[1] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[2]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[1] The open end of a capillary tube is dipped into the powder.[2] The tube is then gently tapped on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 cm.[3]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[2]

-

Measurement:

-

A rapid initial heating is performed to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

For an accurate measurement, the sample is heated at a slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[2]

-

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point.[2][3]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations. Potentiometric titration is a highly accurate method for pKa determination.[4][5]

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)[4]

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[4] The solution is made acidic (pH 1.8-2.0) with a standardized strong acid.[4]

-

Titration: The solution is placed in the titration vessel with the calibrated pH electrode and a magnetic stir bar. The standardized strong base is added incrementally from the burette.[4]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.[4] The titration continues until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[4]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[6]

Determination of Aqueous Solubility

Solubility is a fundamental property that influences a compound's bioavailability and formulation. For an organic acid, solubility is pH-dependent.

Apparatus:

-

Scintillation vials or test tubes

-

Shaker or rotator

-

Analytical balance

-

pH meter

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers of different pH values.

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.

-

Solubility Determination: The solubility is reported as the concentration of the compound in the saturated solution at each pH. For acidic compounds, solubility is expected to increase at higher pH values due to the formation of the more soluble carboxylate salt.

Visualizations

The following diagrams illustrate generalized workflows for the experimental determination of physicochemical properties.

References

4-Chloro-2-methylpyrimidine-5-carboxylic acid solubility in common lab solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of this compound. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It includes a detailed protocol for the widely accepted shake-flask equilibrium method and a summary of expected solubility trends to guide solvent selection.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences the developability of a potential drug candidate. It affects numerous downstream processes, including formulation, bioavailability, and ultimately, therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug discovery, often leading to variable absorption and suboptimal in vivo exposure. Therefore, the accurate characterization of a compound's solubility in various solvents—from aqueous buffers to organic media used in synthesis and formulation—is a foundational step in the research and development pipeline.

Physicochemical Properties of this compound

A summary of the key computed properties for this compound is provided below. These properties can offer initial insights into its potential solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 933702-81-9 | [1] |

The structure contains both a polar carboxylic acid group, which is expected to interact favorably with polar and protic solvents, and a chlorinated pyrimidine ring, which contributes some nonpolar character.

Solubility Data

| Solvent | Solvent Type | Expected Qualitative Solubility | Experimentally Determined Value (e.g., mg/mL @ 25°C) |

| Water (pH 7.4) | Polar Protic, Aqueous | Low to Moderate (ionization of acid improves solubility) | |

| Phosphate-Buffered Saline (PBS) | Polar Protic, Aqueous Buffer | Moderate | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | |

| Methanol (MeOH) | Polar Protic | Moderate to High | |

| Ethanol (EtOH) | Polar Protic | Moderate | |

| Acetone | Polar Aprotic | Low to Moderate | |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | Low | |

| Dichloromethane (DCM) | Nonpolar Aprotic | Very Low | |

| Hexanes | Nonpolar | Insoluble |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain accurate and reliable solubility data, the equilibrium (thermodynamic) shake-flask method is the gold standard.[2] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected analytical-grade solvents

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid will remain at the end of the experiment is crucial (e.g., 2-5 mg).

-

Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for thermodynamic solubility.[2]

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully separate the supernatant (the saturated solution) from the solid material. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Filtration: Withdraw the solution using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE or PVDF) to remove any undissolved particles. Adsorption of the compound to the filter should be checked and minimized.

-

-

-

Analysis:

-

Immediately after separation, dilute a known volume of the clear supernatant with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Record the peak area corresponding to the compound in each chromatogram.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted supernatant.

-

Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

References

An In-depth Technical Guide to the Fundamental Synthesis of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a core, multi-step synthesis pathway for 4-Chloro-2-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, providing a reproducible route to this target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in laboratory-scale preparation.

Overview of the Synthesis Pathway

The fundamental synthesis of this compound is achieved through a robust three-step process. The pathway commences with the construction of the pyrimidine core via a condensation reaction to form an ester-functionalized 4-hydroxypyrimidine. This intermediate then undergoes chlorination to introduce the chloro-substituent at the 4-position. The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

This initial step involves the formation of the pyrimidine ring through the condensation of diethyl (ethoxymethylene)malonate with acetamidine, a variant of the Gould-Jacobs reaction.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To this solution, add acetamidine hydrochloride and stir the mixture for 30 minutes at room temperature to form the free base.

-

Subsequently, add diethyl (ethoxymethylene)malonate dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.

| Parameter | Value |

| Reactants | Diethyl (ethoxymethylene)malonate, Acetamidine HCl, Sodium Ethoxide |

| Solvent | Absolute Ethanol |

| Reaction Time | 6 - 8 hours |

| Temperature | Reflux |

| Typical Yield | 70 - 85% |

Step 2: Synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Methodology:

-

Reaction Setup: In a sealed, pressure-rated reaction vessel, place Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.

-

Addition of Reagents: Add an equimolar amount of phosphorus oxychloride (POCl₃) and one equivalent of a base such as pyridine.

-

Reaction Conditions: Heat the sealed reactor to 160°C for 2 hours.[1]

-

Work-up and Isolation: After cooling the reactor to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the solution with a saturated sodium carbonate solution to a pH of 8-9.

-

The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.

| Parameter | Value |

| Reactant | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Base | Pyridine |

| Reaction Time | 2 hours |

| Temperature | 160°C |

| Typical Yield | >80%[1] |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate in a mixture of ethanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

| Parameter | Value |

| Reactant | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate |

| Reagent | Sodium Hydroxide |

| Solvent | Ethanol/Water |

| Reaction Time | 2 - 4 hours |

| Temperature | Reflux |

| Typical Yield | High |

Workflow Visualization

The following diagram illustrates the logical flow of the experimental work.

Concluding Remarks

The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The procedures are based on well-established chemical reactions and utilize readily available starting materials. The provided quantitative data and experimental protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

theoretical mechanism of formation for 4-Chloro-2-methylpyrimidine-5-carboxylic acid

An In-depth Technical Guide on the Theoretical Mechanism of Formation for 4-Chloro-2-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a plausible theoretical pathway for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed mechanism is based on established principles of organic chemistry and analogous synthetic transformations reported in the scientific literature.

Proposed Synthetic Pathway

The formation of this compound can be envisioned through a multi-step sequence, commencing with the construction of the core pyrimidine ring, followed by functional group manipulations to install the chloro and carboxylic acid moieties. A plausible retrosynthetic analysis suggests a key intermediate, a 2-methyl-4-hydroxypyrimidine-5-carboxylic acid ester, which can be synthesized via a condensation reaction.

Caption: Proposed synthetic workflow for this compound.

Step 1: Cyclocondensation to form the Pyrimidine Ring

The initial and crucial step involves the construction of the substituted pyrimidine ring. This is typically achieved through a condensation reaction between a three-carbon electrophilic component and a nucleophilic amidine.

Theoretical Mechanism:

The reaction is proposed to initiate with the nucleophilic attack of acetamidine on the electrophilic carbon of ethyl ethoxymethylenemalonate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrimidine ring.

exploring the biological activity of novel pyrimidine carboxylic acids

An In-depth Technical Guide to the Biological Activity of Novel Pyrimidine Carboxylic Acids

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, famously forming the structural core of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has driven extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Pyrimidine carboxylic acids, a prominent subclass, have attracted significant attention for their therapeutic potential.[3]

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel pyrimidine carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visualizations of key processes to facilitate further research and development in this promising area.

Synthesis of Pyrimidine Carboxylic Acids

The construction of the pyrimidine ring is a cornerstone of synthesizing these derivatives. A variety of methods exist, often involving condensation reactions.

General Synthesis Strategy: Biginelli Reaction

A classic and versatile method for synthesizing dihydropyrimidinones, which can be further modified, is the Biginelli reaction. This one-pot, three-component reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[4]

Experimental Protocol: Synthesis of Tetrahydropyrimidine-5-Carboxylic Acid Derivatives

This protocol describes a green synthesis approach using Cerium(IV) ammonium nitrate (CAN) as a catalyst in an aqueous medium.[5]

-

Reaction Setup: A mixture of an appropriate aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea/thiourea (1.5 mmol) is prepared in distilled water (10 mL).

-

Catalyst Addition: Cerium(IV) ammonium nitrate (CAN) (10 mol%) is added to the mixture.

-

Reaction Condition: The reaction mixture is stirred at 80°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid product formed is filtered, washed with cold water, and then dried.

-

Purification: The crude product is recrystallized from ethanol to yield the pure tetrahydropyrimidine-5-carboxylic acid derivative.[5]

Biological Activities and Evaluation

Novel pyrimidine carboxylic acid derivatives have been extensively evaluated for a range of biological activities.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting various mechanisms within cancer cells.[1][6] A common target is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and consequently, DNA replication.[7]

In Vitro Anticancer Activity Data

The cytotoxic effects are quantified by IC₅₀ values, representing the concentration required to inhibit 50% of cancer cell growth.

| Compound | Cell Line | Activity (IC₅₀ in µg/mL) | Reference |

| Derivative R2 | PanC-1 (Pancreatic) | 52.68 | [8] |

| Derivative R2 | MIA PaCa-2 (Pancreatic) | 141.387 | [8] |

| Derivative R1 | MIA PaCa-2 (Pancreatic) | 139.7 | [8] |

| Derivative R3 | MIA PaCa-2 (Pancreatic) | 247.11 | [8] |

| 5-Fluorouracil | MIA PaCa-2 (Pancreatic) | 123.33 | [8] |

| 5-Fluorouracil | PanC-1 (Pancreatic) | 2,166.4 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8]

-

Cell Seeding: Cancer cells (e.g., PanC-1, MIA PaCa-2) are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized pyrimidine derivatives and a standard drug (e.g., 5-Fluorouracil) for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.[8]

Antimicrobial Activity

Pyrimidine derivatives have shown significant activity against a range of bacterial and fungal pathogens.[9][10][11] Their efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

In Vitro Antimicrobial Activity Data

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible microbial growth.[2]

| Compound Class | Bacterial Strain | Fungal Strain | Activity (MIC) | Reference |

| Hydroxamic acid of pyrimidine-5-carboxylic acid | Staphylococcus aureus, Escherichia coli | Aspergillus niger, Aspergillus flavus | Moderate Activity | [9] |

| Metal complexes (Cu(II), Ni(II), Co(II), Zn(II)) of above | Staphylococcus aureus, Escherichia coli | Aspergillus niger, Aspergillus flavus | Higher activity than ligand | [9] |

| Thieno[2,3-d]pyrimidine-4-carboxamides | Pseudomonas aeruginosa | - | Good Activity (Compound 2c) | [12] |

| 5-amino-1,3,4-thiadiazole-2-yl pyrimidinone derivatives | P. aeruginosa, S. aureus, E. coli | - | Promising Activity | [10] |

| 5-mercapto-4H-1,2,4-triazol-3-yl pyrimidinone derivatives | P. aeruginosa, S. aureus, E. coli | - | Higher activity than thiadiazole derivatives | [10] |

Experimental Protocol: Serial Dilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a microorganism.[9]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

-

Serial Dilution: A series of twofold dilutions of the test compound is prepared in test tubes containing the broth medium.

-

Inoculation: Each tube is inoculated with the standardized microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

-

Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth.[9]

Computational Approaches in Drug Design

Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are integral to modern drug discovery, enabling the prediction of biological activity and elucidation of binding mechanisms.[13][14]

Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the binding mode and affinity.[12][15] This is used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. For example, studies have used docking to predict the binding of pyrimidine derivatives to targets like the TrmD enzyme from P. aeruginosa and the main protease of SARS-CoV-2.[12][16]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[14][17] These models use molecular descriptors (e.g., hydrophobicity, steric properties, electronic properties) to predict the activity of unsynthesized compounds.[18] For pyrimidine derivatives, QSAR studies have indicated that activity can be influenced by properties like low dipole moments and specific charge distributions on the pyrimidine ring.[19]

Conclusion

Novel pyrimidine carboxylic acids represent a highly versatile and promising class of compounds in drug discovery. Their diverse biological activities, including potent anticancer and antimicrobial effects, are well-documented. The synthesis is often achievable through robust and scalable methods like the Biginelli reaction. Modern evaluation techniques, from in vitro assays like the MTT and serial dilution methods to in silico approaches like molecular docking and QSAR, are accelerating the identification of lead compounds. Future research will likely focus on optimizing structure-activity relationships, exploring novel biological targets, and advancing the most promising derivatives toward clinical application.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. benchchem.com [benchchem.com]

- 3. journals.uni-lj.si [journals.uni-lj.si]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 9. jocpr.com [jocpr.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 13. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 15. remedypublications.com [remedypublications.com]

- 16. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ddg-pharmfac.net [ddg-pharmfac.net]

- 18. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

In Silico Toxicological Assessment of 4-Chloro-2-methylpyrimidine-5-carboxylic acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imperative to de-risk drug candidates early in the development pipeline has positioned in silico toxicology as an indispensable tool.[1] Computational methods offer a rapid, cost-effective, and ethically sound approach to predict potential toxicities before a compound is synthesized, guiding lead optimization and minimizing late-stage failures.[2][3][4] This technical guide provides a comprehensive in silico toxicological evaluation of 4-Chloro-2-methylpyrimidine-5-carboxylic acid, a halogenated pyrimidine derivative. The assessment covers key toxicological endpoints, including carcinogenicity, mutagenicity, genotoxicity, and hepatotoxicity, utilizing established computational methodologies such as Quantitative Structure-Activity Relationship (QSAR) models, structural alerts, and machine learning algorithms.[3][5] All predictive data herein is generated for illustrative purposes to demonstrate the application of these methods and requires experimental validation.

Introduction to In Silico Toxicology

In silico toxicology leverages computational models to predict the potential adverse effects of chemicals based on their molecular structure.[3][5] The foundational concept is the "molecular similarity principle," which posits that structurally similar molecules are likely to exhibit similar biological activities, including toxicity.[3] This field encompasses a wide array of computational tools and methods, from databases of known toxicants to sophisticated machine learning algorithms capable of modeling complex structure-toxicity relationships.[1][4]

Key methodologies employed in this assessment include:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural or physicochemical properties of chemicals (molecular descriptors) with their biological activity or toxicity.[2][6] These models are used to predict the toxicity of new or untested chemicals.[2]

-

Structural Alerts (SAs): Also known as toxicophores, SAs are specific molecular fragments or substructures known to be associated with toxicity.[1] Rule-based systems use the presence of these alerts to flag potential hazards.[1]

-

Machine Learning (ML) and Deep Learning: Modern approaches utilize algorithms like Random Forest, Support Vector Machines (SVM), and Neural Networks to build highly predictive models from large datasets of chemical structures and toxicity data.[3][5]

Regulatory bodies, such as those under REACH and ICH M7 guidelines, are increasingly accepting in silico predictions for specific applications like impurity assessment and data gap filling.[5]

General Workflow for In Silico Toxicity Prediction

The process of predicting chemical toxicity using computational methods follows a structured workflow. This involves data collection, feature generation, model building, and robust validation to ensure the reliability of the predictions.

Caption: General workflow for in silico toxicity prediction.

Physicochemical and ADMET Properties

The first step in any in silico assessment is to calculate the physicochemical properties and predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule. These parameters are crucial as they influence the compound's pharmacokinetic and pharmacodynamic behavior.[7] Tools like ADMET Predictor® or open-access webservers are often used for these calculations.[8][9][10]

Experimental Protocol: ADMET Prediction

-

Input: The canonical SMILES string or SDF file for this compound is submitted to a predictive modeling platform (e.g., SwissADME, admetSAR, ADMET Predictor®).

-

Descriptor Calculation: The software calculates a wide range of molecular descriptors, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors.[11]

-

Model Prediction: Pre-trained QSAR and machine learning models within the software use these descriptors to predict various ADMET properties.

-

Output: The platform generates a comprehensive profile, including predictions for properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and compliance with drug-likeness rules such as Lipinski's Rule of Five.[8][12]

Table 1: Predicted Physicochemical and ADMET Properties of this compound (Illustrative Data)

| Property | Predicted Value | Recommended Range (Oral Drugs) | Compliance |

| Molecular Weight ( g/mol ) | 186.58 | < 500 | Yes |

| LogP (o/w) | 1.85 | < 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Lipinski's Rule of Five Violations | 0 | ≤ 1 | Yes |

| GI Absorption | High | High | Favorable |

| BBB Permeant | No | No (for peripheral targets) | Favorable |

| CYP2D6 Inhibitor | No | No | Favorable |

| CYP3A4 Inhibitor | Yes | No | Unfavorable |

| Ames Mutagenicity | Probable Positive | Negative | Unfavorable |

| Hepatotoxicity | Probable Positive | Negative | Unfavorable |

In Silico Toxicity Endpoint Analysis

This section details the predictive analysis for critical toxicity endpoints. The predictions are derived from a consensus of multiple models to increase confidence.

Carcinogenicity Prediction

Carcinogenicity is a critical endpoint in safety assessment. In silico models for carcinogenicity prediction often use large datasets, such as the Carcinogenic Potency Database (CPDB), and employ machine learning methods or identify structural alerts associated with carcinogenic potential.[13][14]

Experimental Protocol: Carcinogenicity Prediction

-

Data Source: A large dataset of compounds with known rodent carcinogenicity data (e.g., from the NTP or CPDB) is used to train the models.[14]

-

Model Generation: Multiple classification models are built using different machine learning algorithms (e.g., Random Forest, Support Vector Machine) and molecular fingerprints (e.g., MACCS, ECFP).[13]

-

Prediction: The structure of this compound is processed by the trained models.

-

Consensus Scoring: The final prediction is based on a consensus or average of the outputs from the individual models, which can improve accuracy.[15] For example, a prediction is deemed "Positive" if >70% of models predict carcinogenicity.

Table 2: Predicted Carcinogenicity of this compound (Illustrative Data)

| Prediction Model/Method | Endpoint | Predicted Outcome | Confidence Score |

| Ensemble Machine Learning[15] | Rodent Carcinogenicity | Positive | 0.78 |

| Structural Alerts (e.g., Toxtree) | Genotoxic Carcinogen Alert | Aromatic amine/halide | Alert Fired |

| QSAR Model (VEGA) | Non-genotoxic Carcinogen | Negative | 0.65 |

| Consensus Prediction | Overall Carcinogenicity | Probable Carcinogen | Moderate |

Mutagenicity and Genotoxicity Prediction

Mutagenicity, typically assessed by the Ames test for bacterial reverse mutation, is a key indicator of DNA-damaging potential. In silico models for Ames mutagenicity are well-established and often used for regulatory submissions.

Experimental Protocol: Mutagenicity Prediction

-

Model Type: Both expert rule-based systems (identifying structural alerts for mutagenicity) and statistical QSAR models are used.

-

Input: The chemical structure is submitted to platforms like Derek Nexus, Sarah Nexus, or open-source tools like Toxtree and Lazar.[16]

-

Analysis: The software screens the structure for known mutagenic fragments (e.g., aromatic nitro groups, N-nitroso compounds, epoxides). Statistical models simultaneously calculate a probability of mutagenicity based on physicochemical properties.

-

Output: The result is typically a binary prediction (Mutagenic/Non-mutagenic) with an associated confidence level and identification of any triggering structural alerts.

Table 3: Predicted Mutagenicity/Genotoxicity of this compound (Illustrative Data)

| Endpoint | Prediction Model/Method | Predicted Outcome | Structural Alert Identified |

| Ames Mutagenicity | Consensus (Rule-based & Statistical) | Positive | Halogenated Aromatic System |

| In vitro Chromosomal Aberration | QSAR Model | Positive | High |

| In vivo Micronucleus | Read-Across (from similar pyrimidines) | Equivocal | Low |

| Consensus Prediction | Overall Genotoxicity | Potential Genotoxin | N/A |

Hepatotoxicity Prediction

Drug-Induced Liver Injury (DILI) is a major cause of drug withdrawal.[17] Predicting hepatotoxicity is challenging due to diverse mechanisms, but models trained on large DILI datasets can identify compounds with potential liver liabilities.[17][18]

Experimental Protocol: Hepatotoxicity Prediction

-

Data Source: Models are trained on curated datasets of drugs with known human DILI risk (e.g., DILIrank).

-

Descriptor Calculation: A wide range of descriptors is calculated, including physicochemical properties, structural fingerprints, and predicted metabolic pathways, as metabolites can be responsible for toxicity.[18]

-

Model Generation: An ensemble of machine learning classifiers (e.g., Support Vector Machine, Random Forest) is used to build a predictive model.[17]

-

Prediction: The model outputs a probability score or a classification (e.g., "No Concern," "Ambiguous," "Most Concern") for the DILI potential of this compound.

Table 4: Predicted Hepatotoxicity of this compound (Illustrative Data)

| Endpoint | Prediction Model/Method | Predicted Outcome | Confidence/Probability |

| Drug-Induced Liver Injury (DILI) | Ensemble SVM Model[17] | DILI Concern | 0.82 |

| Mitochondrial Toxicity | QSAR Model | Positive | 0.75 |

| Bile Salt Export Pump (BSEP) Inhibition | Molecular Docking | Potential Inhibitor | -6.5 kcal/mol |

| Consensus Prediction | Overall Hepatotoxicity Risk | High Risk | N/A |

Mechanistic Insights via Molecular Docking

To explore a potential mechanism for the predicted hepatotoxicity, molecular docking can be employed.[19] For instance, inhibition of the Bile Salt Export Pump (BSEP) is a known mechanism for cholestatic liver injury. A docking study can predict the binding affinity of the compound to the BSEP transporter.

Experimental Protocol: Molecular Docking

-

Target Preparation: A 3D structure of the target protein (e.g., a homology model of BSEP) is obtained and prepared by removing water molecules and adding hydrogens.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein.[19][20]

-

Analysis: The resulting binding energy and interactions with key amino acid residues are analyzed to assess the likelihood of inhibition.

Caption: Conceptual diagram of a QSAR model.

Summary and Risk Assessment

The comprehensive in silico analysis of this compound indicates several potential toxicity concerns that warrant careful consideration and experimental follow-up.

Table 5: Summary of In Silico Toxicity Predictions

| Toxicity Endpoint | Predicted Risk Level | Key Evidence |

| Carcinogenicity | Moderate | Positive prediction from ensemble models and structural alerts for a halogenated aromatic system. |

| Mutagenicity | High | Positive Ames prediction with structural alerts. Positive prediction for chromosomal aberrations. |

| Hepatotoxicity | High | Strong DILI concern from machine learning models and predicted inhibition of the BSEP transporter. |

| Drug-Likeness | Favorable | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| CYP Inhibition | Moderate | Predicted inhibition of CYP3A4 may lead to drug-drug interactions. |

Based on these predictions, a decision-making pathway can be outlined to guide the next steps in the development of this compound or its analogues.

References

- 1. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 2. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. toxometris.ai [toxometris.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. toxometris.ai [toxometris.ai]

- 12. japsonline.com [japsonline.com]

- 13. CarcinoPred-EL: Novel models for predicting the carcinogenicity of chemicals using molecular fingerprints and ensemble learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prediction of the carcinogenicity of a second group of organic chemicals undergoing carcinogenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toward Explainable Carcinogenicity Prediction: An Integrated Cheminformatics Approach and Consensus Framework for Possibly Carcinogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prediction of Drug-Induced Liver Toxicity Using SVM and Optimal Descriptor Sets [mdpi.com]

- 18. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

- 19. Molecular Docking for Predictive Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

A Comprehensive Review of Pyrimidine-5-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids. Among its vast array of derivatives, pyrimidine-5-carboxylic acids and their analogues have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds, with a focus on their antimicrobial and anticancer properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.

Synthesis of Pyrimidine-5-Carboxylic Acid Derivatives

The synthesis of the pyrimidine-5-carboxylic acid core can be achieved through various methods. A common approach involves the Biginelli-type three-component reaction, which offers a straightforward route to the pyrimidine ring. In this one-pot synthesis, an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and a urea or thiourea derivative are condensed to form the dihydropyrimidine core, which can be subsequently oxidized and modified.

Another versatile method involves the reaction of amidines with β-formyl enamides, catalyzed by samarium chloride under microwave irradiation, providing a rapid and efficient synthesis of the pyrimidine nucleus. Furthermore, 2-substituted pyrimidine-5-carboxylic esters can be synthesized by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. This method is particularly useful for accessing derivatives with substitution at the 2-position without substitution at the 4-position.

The following diagram illustrates a general workflow for the synthesis and screening of pyrimidine-5-carboxylic acid derivatives.

Caption: General workflow for synthesis and screening of derivatives.

Antimicrobial Activity

Pyrimidine-5-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents. Their efficacy is often attributed to the inhibition of essential microbial enzymes. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected pyrimidine-5-carboxamide derivatives against various bacterial and fungal strains.

| Compound | S. pyogenes (MTCC-442) MIC (µg/mL) | S. aureus (MTCC-96) MIC (µg/mL) | E. coli (MTCC-443) MIC (µg/mL) | B. subtilis (MTCC-441) MIC (µg/mL) | A. niger (MTCC-282) MIC (µg/mL) | C. albicans (MTCC-227) MIC (µg/mL) |

| 2a | 100 | 125 | 100 | 100 | >500 | >500 |

| 2b | 125 | 100 | 125 | 125 | >500 | >500 |

| 2c | >500 | >500 | >500 | >500 | 250 | 200 |

| 2d | 100 | 100 | 125 | 100 | >500 | >500 |

| 2e | 125 | 125 | 100 | 125 | >500 | >500 |

| Ampicillin | 100 | 100 | 100 | 100 | - | - |

| Chloramphenicol | 50 | 50 | 50 | 50 | - | - |

| Ciprofloxacin | 50 | 50 | 50 | 50 | - | - |

| Norfloxacin | 100 | 100 | 100 | 100 | - | - |

| Griseofulvin | - | - | - | - | 100 | 100 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacterial and fungal strains.[1]

Materials:

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

-

Bacterial or fungal inoculum adjusted to 0.5 McFarland standard.

-

96-well microtiter plates.

-

Standard antimicrobial agents (e.g., Ampicillin, Griseofulvin).

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate. The final concentrations typically range from 0.1 to 500 µg/mL.

-

Inoculate each well with 5 µL of the microbial suspension (final concentration of approximately 5 x 10^5 CFU/mL).

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrimidine-5-carboxylic acid derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR).

Quantitative Anticancer Data

The following tables present the in vitro anticancer activity (IC50 values) of representative pyrimidine-5-carbonitrile and indolyl-pyrimidine derivatives against various human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives as COX-2 Inhibitors [2][3]

| Compound | COX-2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | A498 IC50 (µM) | HepG2 IC50 (µM) |

| 3b | 0.20 | 0.08 | 0.09 | 0.07 | 0.06 |

| 5b | 0.18 | 0.07 | 0.08 | 0.06 | 0.05 |

| 5d | 0.16 | 0.05 | 0.06 | 0.04 | 0.04 |

| Celecoxib | 0.15 | - | - | - | - |

| Doxorubicin | - | 0.09 | 0.10 | 0.08 | 0.07 |

Table 3: In Vitro Antiproliferative Activity of Indolyl-pyrimidine Derivatives [4]

| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |

| 4f | 7.9 | 8.2 | 9.8 |

| 4g | 5.1 | 5.02 | 6.6 |

| 4h | 9.2 | 10.5 | 11.3 |

| 5-FU | 6.8 | 8.5 | 7.2 |

| Erlotinib | 8.2 | 7.9 | 9.1 |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilizing agent (e.g., DMSO, isopropanol).

-

96-well cell culture plates.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanism of Action: Enzyme Inhibition

COX-2 Inhibition Pathway

Certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and carcinogenesis. By blocking the activity of COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and cancer cell proliferation.[2][3]

Caption: COX-2 inhibition by pyrimidine derivatives.

EGFR Inhibition Pathway

Other pyrimidine derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. By inhibiting the tyrosine kinase activity of EGFR, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[4]

Caption: EGFR signaling inhibition by pyrimidine derivatives.

Conclusion

Pyrimidine-5-carboxylic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against various biological targets. The significant antimicrobial and anticancer activities demonstrated by numerous derivatives, coupled with an increasing understanding of their mechanisms of action, underscore their potential for further investigation and clinical development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity [mdpi.com]

- 5. benchchem.com [benchchem.com]

Interpreting Spectroscopic Data for 4-Chloro-2-methylpyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Chloro-2-methylpyrimidine-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data is crucial for its structural elucidation and purity assessment. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on predicted data based on established spectroscopic principles.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of its chemical structure and typical values for similar functional groups and molecular environments.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13-14 | Singlet | 1H | -COOH |

| ~9.0 | Singlet | 1H | Pyrimidine H-6 |

| ~2.8 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~165 | Pyrimidine C-2 |

| ~160 | Pyrimidine C-4 |

| ~158 | Pyrimidine C-6 |

| ~118 | Pyrimidine C-5 |

| ~25 | -CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid)[1] |

| ~1600, ~1550 | Medium-Strong | C=N and C=C stretches (Pyrimidine ring) |

| ~1450 | Medium | C-H bend (Methyl) |

| 1200-1300 | Strong | C-O stretch (Carboxylic Acid) |

| ~700-800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 172/174 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 155/157 | Loss of -OH |

| 127/129 | Loss of -COOH |

| 111/113 | Loss of -COOH and -CH₃ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with protic solvents.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively small organic molecule like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

-

Instrumentation: A mass spectrometer, which could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition:

-